molecular formula C15H11BrN2 B1331833 2-Bromo-4,5-diphenyl-1H-imidazole CAS No. 69045-24-5

2-Bromo-4,5-diphenyl-1H-imidazole

Cat. No. B1331833
CAS RN: 69045-24-5
M. Wt: 299.16 g/mol
InChI Key: GOBONAXSLJKEDZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-diphenyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of bromine and phenyl groups on the imidazole ring influences the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and applications in material science.

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to 2-Bromo-4,5-diphenyl-1H-imidazole, has been explored through various methods. One approach involves a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives using a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes . Another method describes a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . These methods highlight the versatility and efficiency of synthesizing substituted imidazoles, including the target compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For instance, novel 2-substituted-4,5-diphenyl-1H-imidazoles were characterized by infrared, hydrogen-1 nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectrometry, and elemental analysis . Additionally, X-ray crystallography provides detailed insights into the molecular geometry and intermolecular interactions, as demonstrated in the synthesis and characterization of related imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives, including 2-Bromo-4,5-diphenyl-1H-imidazole, can undergo various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom can participate in further substitution reactions, while the imidazole ring can engage in electrophilic and nucleophilic reactions. The study on the action of bromine on 5-unsubstituted 3,4-diphenyl-4-imidazolin-2-ones provides insights into the reactivity of brominated imidazole compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-diphenyl-1H-imidazole are influenced by its molecular structure. The presence of substituents like bromine and phenyl groups affects the compound's solubility, melting point, and stability. The two-photon absorption properties of similar imidazole derivatives have been systematically investigated, revealing that such compounds can exhibit large two-photon absorption cross-sections, which are significant for applications in optical materials and biological imaging . Density functional theory (DFT) calculations, as well as molecular electrostatic surface analysis, can provide further understanding of the electronic properties and charge distribution within the molecule .

Scientific Research Applications

  • Antimicrobial Agents :

    • Some derivatives of 2-Bromo-4,5-diphenyl-1H-imidazole have shown significant antimicrobial activity, particularly against yeast and bacterial strains. For example, compounds with electron-withdrawing substituents like bromo showed notable inhibitory activity against S. cerevisiae and C. albicans, compared to standard drugs (Sharma et al., 2017).
  • Molecular Docking and Antimicrobial Studies :

    • Studies involving crystal structure and molecular docking of 2-Bromo-4,5-diphenyl-1H-imidazole derivatives have been conducted to understand their inhibitory activity against microbial targets, like glucosamine 6-phosphate synthase (Sharma et al., 2018).
  • Synthesis of Heterocyclic Compounds :

    • This compound has been used as an aryl halide in the synthesis of fused tetracyclic heterocycles, demonstrating its utility in creating complex organic structures (Dong et al., 2018).
  • Nonlinear Optical Exploration :

    • The compound has been part of studies exploring the nonlinear optical properties of novel tetra substituted imidazoles. These studies involve spectroscopic techniques and computational analysis to understand the optical properties of these compounds (Ahmad et al., 2018).
  • Corrosion Inhibition :

    • Derivatives of 2-Bromo-4,5-diphenyl-1H-imidazole have been evaluated for their performance as corrosion inhibitors for steel in corrosive environments. These studies include various spectroscopic and electrochemical techniques (Singh et al., 2017).
  • Anticancer Activity :

    • Novel derivatives of this compound have been synthesized and evaluated for in vitro anticancer activity against human cancer cell lines. Molecular docking studies have supported these evaluations (Lakavath et al., 2022).
  • Excited-State Intramolecular Proton Transfer (ESIPT) :

    • Studies have focused on the photophysical properties of imidazole-based ESIPT molecules, which include 2-Bromo-4,5-diphenyl-1H-imidazole derivatives. These studies are significant for understanding the fluorescence properties of these compounds (Somasundaram et al., 2018).
  • Antimalarial Agent :

    • Derivatives of 2-Bromo-4,5-diphenyl-1H-imidazole have been studied for their antimalarial activities, including molecular docking studies to predict interactions with target proteins (Septiana et al., 2021).

Future Directions

Imidazole and its derivatives have been gaining attention due to their broad range of chemical and biological properties. They have been used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

2-bromo-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBONAXSLJKEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358713
Record name 2-Bromo-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-diphenyl-1H-imidazole

CAS RN

69045-24-5
Record name 2-Bromo-4,5-diphenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PP Lyubashov, VM Povstyanoy… - Journal of …, 2018 - Wiley Online Library
Synthesis of novel imidazopyrimidines has been reported. These systems contain carbethoxy group at C5 of pyrimidine and bromine at C2 of imidazole. Reactivity of these two groups …
Number of citations: 4 onlinelibrary.wiley.com

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